molecular formula C6H16O3SSi B106455 (3-Mercaptopropyl)trimethoxysilane CAS No. 4420-74-0

(3-Mercaptopropyl)trimethoxysilane

Cat. No. B106455
Key on ui cas rn: 4420-74-0
M. Wt: 196.34 g/mol
InChI Key: UUEWCQRISZBELL-UHFFFAOYSA-N
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Patent
US05840952

Procedure details

267.6 g of a methanol solution of 22% sodium hydrogensulfide anhydride (1.05 mol) was put into an autoclave with an internal volume of 1 liter, and the air was replaced by nitrogen. 0.3 mol of hydrogen sulfide was then blown in and the system was pressurized to 0.9 kgf/cm2 to oversaturate hydrogen sulfide. After heating the system up to 70° C., 198.7 g (1.0 mole) of 3-chloropropyltrimethoxy silane was dripped for 3 hours, and, during the dripping, 0.05 mol of hydrogen sulfide was blown into the system so that the pressure in the system was kept at 2.5 kgf/cm2. After the dripping, the temperature was raised to 100° C. and the system was aged for 1 hour, followed by cooling. By-product salts produced in the reaction were filtered away. The composition was analyzed by means of gas chromatography. 3-mercaptopropyltrimethoxy silane was obtained with a yield of 94.1%.
[Compound]
Name
sodium hydrogensulfide anhydride
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
198.7 g
Type
reactant
Reaction Step Four
Quantity
0.05 mol
Type
reactant
Reaction Step Five
Quantity
267.6 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[SH2:1].Cl[CH2:3][CH2:4][CH2:5][Si:6]([O:11][CH3:12])([O:9][CH3:10])[O:7][CH3:8]>CO>[SH:1][CH2:3][CH2:4][CH2:5][Si:6]([O:11][CH3:12])([O:9][CH3:10])[O:7][CH3:8]

Inputs

Step One
Name
sodium hydrogensulfide anhydride
Quantity
1.05 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Four
Name
Quantity
198.7 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Step Five
Name
Quantity
0.05 mol
Type
reactant
Smiles
S
Step Six
Name
Quantity
267.6 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the dripping, the temperature was raised to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
By-product salts produced in the reaction
FILTRATION
Type
FILTRATION
Details
were filtered away

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
SCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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